molecular formula C22H17ClN2O5 B12780133 Camptothecin chloroacetate CAS No. 7688-65-5

Camptothecin chloroacetate

Cat. No.: B12780133
CAS No.: 7688-65-5
M. Wt: 424.8 g/mol
InChI Key: QFMXZSCXZKPJBB-QFIPXVFZSA-N
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Description

Camptothecin chloroacetate is a derivative of camptothecin, a quinoline alkaloid originally isolated from the Chinese tree Camptotheca acuminata. Camptothecin and its derivatives are known for their potent anticancer properties, primarily due to their ability to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of camptothecin chloroacetate typically involves the esterification of camptothecin with chloroacetic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of camptothecin and its derivatives often involves biotechnological approaches. Plant tissue culture techniques, such as cell suspension culture and hairy root culture, are employed to produce camptothecin in large quantities. Genetic manipulation and the use of endophytic fungi are also explored to enhance the yield of camptothecin .

Chemical Reactions Analysis

Types of Reactions

Camptothecin chloroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various camptothecin derivatives with altered functional groups, which can exhibit different biological activities .

Scientific Research Applications

Camptothecin chloroacetate has a wide range of applications in scientific research:

Mechanism of Action

Camptothecin chloroacetate exerts its effects by binding to the DNA topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of DNA strands. This results in DNA damage and ultimately leads to apoptosis (programmed cell death). The inhibition of DNA topoisomerase I is the primary molecular target and pathway involved in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Camptothecin chloroacetate is unique due to its specific chemical structure, which allows for targeted inhibition of DNA topoisomerase I. This specificity makes it a valuable compound for developing new anticancer therapies and studying the molecular mechanisms of DNA replication and transcription .

Properties

CAS No.

7688-65-5

Molecular Formula

C22H17ClN2O5

Molecular Weight

424.8 g/mol

IUPAC Name

[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-chloroacetate

InChI

InChI=1S/C22H17ClN2O5/c1-2-22(30-18(26)9-23)15-8-17-19-13(7-12-5-3-4-6-16(12)24-19)10-25(17)20(27)14(15)11-29-21(22)28/h3-8H,2,9-11H2,1H3/t22-/m0/s1

InChI Key

QFMXZSCXZKPJBB-QFIPXVFZSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)CCl

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)CCl

Origin of Product

United States

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